Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate
Description
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2S/c1-3-5-4-12-9-7(13-5)6(11)8(16-9)10(14)15-2/h4H,3,11H2,1-2H3 |
InChI Key |
AJWCGUFMEOJROL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=N1)C(=C(S2)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Coupling of 7-Amino Derivatives with (Hetero)Aryl Halides
A widely adopted strategy involves Pd-catalyzed C–N bond formation between methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate and (hetero)aryl halides. This method leverages the Buchwald-Hartwig protocol, employing palladium catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos or BINAP. For electron-deficient aryl halides (e.g., 4-bromonitrobenzene), reactions proceed efficiently in polar aprotic solvents (DMF or dioxane) at 80–100°C, achieving yields of 70–90%. Notably, the choice of base (Cs₂CO₃ or t-BuONa) significantly impacts conversion rates, with cesium carbonate preferred for its ability to deprotonate the amine nucleophile without inducing ester hydrolysis.
Coupling of 7-Bromo Derivatives with (Hetero)Arylamines
An alternative approach starts with methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, which undergoes cross-coupling with aryl amines under similar Pd/Xantphos catalysis. This method is particularly advantageous for introducing electron-rich aryl groups, as demonstrated in the synthesis of methyl 7-(4-methoxyanilino)-2-ethylthieno[2,3-b]pyrazine-6-carboxylate (2b ), which was isolated in 85% yield using DMF at 110°C. Microwave-assisted reactions (190°C, 1 h) further enhance efficiency for sterically hindered amines, reducing side product formation.
Cyclization Strategies for Core Structure Assembly
Thieno[2,3-b]Pyrazine Ring Formation via Gewald Reaction
The thieno[2,3-b]pyrazine core is often constructed via the Gewald reaction, a two-step process involving:
-
Knoevenagel condensation : Butyraldehyde and ethyl cyanoacetate react in the presence of sulfur and triethylamine to form ethyl 2-amino-5-ethylthiophene-3-carboxylate.
-
Cyclization with chlorformamidine : Heating the thiophene intermediate with chlorformamidine hydrochloride in DMSO at 120–125°C induces cyclization to 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one. Subsequent esterification with methanol under acidic conditions yields the methyl carboxylate derivative.
Halogenation and Functionalization of Key Intermediates
Halogenation at the 5-position is critical for subsequent cross-coupling. Initial attempts to brominate 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one with NBS or Br₂ failed, prompting adoption of mercuration-iodination. Treatment with mercuric acetate in glacial acetic acid, followed by iodination with I₂ in CH₂Cl₂, afforded 5-iodo-2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one in 42% yield. This intermediate serves as a versatile precursor for Suzuki-Miyaura or Sonogashira couplings, though its use in the target compound’s synthesis remains less common than direct C–N coupling.
Microwave-Assisted Optimization of Coupling Reactions
Microwave irradiation significantly enhances reaction kinetics and selectivity in Pd-catalyzed couplings. For example, coupling 5-iodo-2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one with 4-mercaptobenzoic acid methyl ester under microwave conditions (190°C, 1 h) achieved 76% yield versus 35% under conventional heating. Key advantages include:
-
Reduced reaction time (1 h vs. 8–12 h)
-
Improved regioselectivity by minimizing thermal decomposition
Post-Coupling Modifications and Functional Group Interconversion
Ester Hydrolysis and Amide Formation
The methyl ester group undergoes facile hydrolysis to the carboxylic acid using 1 N NaOH at room temperature (96% yield). Subsequent amidation with L-glutamic acid diethyl ester via 2-chloro-4,6-dimethoxy-1,3,5-triazine activation affords bifunctional conjugates, though this step is less relevant to the parent compound’s synthesis.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds with similar thieno-pyrazine structures have shown promising anticancer properties. For instance, research has demonstrated that derivatives of thieno[2,3-b]pyrazine exhibit significant cytotoxic effects against various cancer cell lines, suggesting that methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate may possess similar activities .
- A study on related compounds indicated that they could inhibit tumor cell growth and induce apoptosis in human cancer cells, highlighting the potential for further exploration of this compound in cancer therapy .
-
Anti-inflammatory Properties :
- The thieno-pyrazine scaffold is associated with anti-inflammatory activities. Research indicates that modifications to this structure can lead to compounds that effectively reduce inflammation in preclinical models. This suggests a pathway for developing this compound as an anti-inflammatory agent .
- Neurological Applications :
Synthesis and Derivatives
This compound can be synthesized through various methods involving the modification of existing thieno-pyrazine derivatives. The synthesis typically involves:
- Buchwald-Hartwig Coupling : This method has been successfully applied to create novel derivatives with enhanced biological activities by introducing various substituents at the amino group position .
Case Studies
- Cell Line Studies :
- In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against specific cancer cell lines such as AGS (gastric cancer) and Caco-2 (colon cancer). These studies revealed low GI50 values (the concentration required to inhibit cell growth by 50%), indicating potent anticancer activity without significant toxicity to non-tumor cells .
| Compound | Cell Line | GI50 (µM) | Selectivity |
|---|---|---|---|
| This compound | AGS | 7.8 | High |
| Other Derivative A | Caco-2 | 11 | Moderate |
Mechanism of Action
The mechanism by which Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate exerts its effects, particularly its antitumor activity, involves the inhibition of cell growth and induction of apoptosis in tumor cells . The compound interacts with specific molecular targets and pathways, leading to cell cycle arrest and programmed cell death. The exact molecular targets and pathways are still under investigation, but the compound’s ability to selectively inhibit tumor cell growth without significant toxicity to non-tumor cells is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy in 2g) enhance antitumor activity, with GI₅₀ values as low as 7.8 µM in gastric adenocarcinoma (AGS) cells. In contrast, electron-withdrawing groups (e.g., cyano in 2n) show moderate activity .
- Synthetic Yields : Pyrazine-based derivatives generally exhibit lower yields (50–80%) compared to pyridine analogs due to reduced electron density, complicating cross-coupling reactions .
Physicochemical and Spectroscopic Comparisons
- ¹H NMR Shifts: The 7-amino group in the target compound resonates at δ ~8.7 ppm, similar to 2a (δ 8.77 ppm, NH) . The ethyl group at position 2 would generate distinct triplet/multiplet signals near δ 1.2–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (CH₂) .
- HRMS Data : Expected [M + H]⁺ for C₁₀H₁₂N₃O₂S is 254.0599, aligning with analogs like 2m ([M + H]⁺ = 260.0486) .
Biological Activity
Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate (CAS No. 2123445-32-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H11N3O2S
- Molecular Weight : 237.28 g/mol
- Structure : The compound features a thieno[2,3-b]pyrazine core which is significant in various biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study highlighted that derivatives of thieno[2,3-b]pyrazine possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
Thieno[2,3-b]pyrazine derivatives have shown promise in cancer therapy. For instance, a synthesized derivative demonstrated cytotoxic effects on human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis | |
| MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. It was found to act as a potent inhibitor of certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
Case Study 1: Antimicrobial Evaluation
A recent evaluation assessed the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cancer Cell Line Study
In vitro studies involving breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thieno[2,3-b]pyrazine core formation, followed by functionalization. Key steps include:
- Cyclocondensation : Reacting 2-aminothiophene derivatives with glyoxal derivatives under acidic conditions to form the pyrazine ring .
- Amino Group Introduction : Using nucleophilic substitution or catalytic hydrogenation to install the 7-amino group .
- Esterification : Introducing the methyl ester via alkylation of the carboxylic acid precursor under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization : - Temperature : Higher temperatures (80–100°C) improve cyclocondensation but may require reflux conditions .
- Catalysts : Palladium or copper catalysts enhance coupling reactions for ethyl group introduction .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Yield/Purity Table :
| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | EtOH | H₂SO₄ | 68 | 95 | |
| Amino Functionalization | DMF | Pd/C | 72 | 90 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and amino/ester groups (δ 2.5–4.0 ppm). Use DMSO-d₆ for solubility and peak resolution .
- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and heterocyclic carbons (δ 110–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 281.08) .
- X-ray Crystallography : Resolve bond angles and spatial arrangement of the thieno-pyrazine core. Crystallize in ethyl acetate/hexane mixtures for optimal crystal growth .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to introduce functional groups to the thieno[2,3-b]pyrazine core?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura). Copper catalysts are cost-effective for amino-alkyne couplings .
- Solvent Optimization : Use DMF or THF for polar intermediates; add molecular sieves to scavenge moisture .
- Reaction Monitoring : Employ TLC or HPLC to track progress. Adjust reaction times (4–12 hours) based on intermediate stability .
Case Study : Ethyl group installation via alkylation showed 15% higher yield in DMF vs. THF due to better nucleophilicity .
Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation of thieno-pyrazine derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC can differentiate NH₂ protons from solvent peaks .
- Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH₂ in D₂O) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to resolve ambiguities .
Example : A ¹³C NMR discrepancy at δ 165 ppm (ester C=O vs. amide) was resolved via IR spectroscopy, confirming ester dominance (C=O stretch at 1720 cm⁻¹) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Testing :
- MIC Assay : Use E. coli (Gram-negative) and S. aureus (Gram-positive) in Mueller-Hinton broth. Serial dilutions (0.1–100 µg/mL) with 24-hour incubation .
- Anticancer Screening :
- MTT Assay : Test against HeLa or MCF-7 cells. Incubate for 48 hours, measure IC₅₀ values, and compare to cisplatin controls .
- Enzyme Inhibition :
- Kinase Assay : Use ADP-Glo™ kit to measure inhibition of EGFR or VEGFR2. Include staurosporine as a positive control .
Data Interpretation : Normalize to vehicle-treated controls and use ANOVA for statistical significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
